molecular formula C20H18N2O4S B3514171 N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3514171
M. Wt: 382.4 g/mol
InChI Key: RACZJVWXMXMGKP-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process:

    Sulfonation: The reaction of nitrobenzene with sulfuric acid to produce 4-nitrobenzenesulfonic acid.

    Amidation: The reaction of 4-nitrobenzenesulfonic acid with benzylamine and 3-methylaniline under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: N-benzyl-N-(3-methylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-benzyl-N-(3-carboxyphenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: Investigating its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Disruption of metabolic pathways in microorganisms, leading to antimicrobial effects.

    Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-phenyl-4-nitrobenzenesulfonamide: Lacks the 3-methyl group, which may affect its chemical properties and biological activity.

    N-benzyl-N-(3-methylphenyl)-benzenesulfonamide: Lacks the nitro group, which may influence its reactivity and applications.

    N-phenyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide: Lacks the benzyl group, potentially altering its interactions with biological targets.

Uniqueness

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both the benzyl and 3-methylphenyl groups, which can enhance its binding affinity to biological targets and its overall chemical stability. The nitro group also contributes to its reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-16-6-5-9-19(14-16)21(15-17-7-3-2-4-8-17)27(25,26)20-12-10-18(11-13-20)22(23)24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACZJVWXMXMGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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